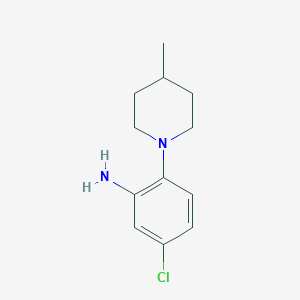

5-Chloro-2-(4-methylpiperidin-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(4-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-9-4-6-15(7-5-9)12-3-2-10(13)8-11(12)14/h2-3,8-9H,4-7,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXPXOKFZKUHBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 4 Methylpiperidin 1 Yl Aniline

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 5-Chloro-2-(4-methylpiperidin-1-yl)aniline identifies two primary synthetic pathways. The most logical disconnection is at the C-N bond between the aniline (B41778) ring and the piperidine (B6355638) nitrogen. This suggests a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step.

Pathway A involves the reaction between a substituted aniline precursor, such as 2,5-dichloroaniline (B50420), and 4-methylpiperidine (B120128). In this forward sense, the piperidine acts as the nucleophile, displacing a chlorine atom on the aniline ring.

Pathway B involves an earlier introduction of the piperidine moiety. This route starts with a precursor like 1,4-dichloro-2-nitrobenzene (B41259). The piperidine displaces the chloride at the 2-position, which is activated by the adjacent electron-withdrawing nitro group. The final step is the reduction of the nitro group to the target aniline. This pathway is often more efficient due to the enhanced reactivity of the nitro-activated aryl chloride towards nucleophilic substitution.

A further disconnection of the precursors leads to simpler, commercially available starting materials. 4-Methylpiperidine can be synthesized from 4-methylpyridine (B42270), and the dichlorinated nitrobenzene (B124822) or aniline precursors are typically derived from the nitration and chlorination of benzene (B151609).

Precursor Synthesis Strategies for Substituted Anilines and Piperidines

The efficient synthesis of the target compound relies on the availability and preparation of its key precursors: a suitably substituted aniline and 4-methylpiperidine.

A common precursor for the aniline portion of the molecule is 4-chloro-2-nitroaniline. This intermediate is synthesized from 1,4-dichloro-2-nitrobenzene. wikipedia.org The chlorine atom positioned ortho to the electron-withdrawing nitro group is highly activated towards nucleophilic aromatic substitution. Treatment of 1,4-dichloro-2-nitrobenzene with ammonia (B1221849) results in the selective displacement of this activated chlorine to yield 4-chloro-2-nitroaniline. wikipedia.orgchemicalbook.com This reaction is a crucial step in preparing the aromatic core with the correct substitution pattern for subsequent transformations.

| Reactant | Reagent | Product | Conditions |

| 1,4-Dichloro-2-nitrobenzene | Ammonia | 4-Chloro-2-nitroaniline | High temperature (e.g., 165 °C) |

This interactive table summarizes the amination reaction to form a key aniline intermediate.

The conversion of the nitro group to an amine is a fundamental transformation in the synthesis of anilines. Catalytic hydrogenation is a widely used and efficient method for this reduction. For halogenated nitroaromatics, a key challenge is the chemoselective reduction of the nitro group without causing hydrodehalogenation (the removal of the chlorine atom).

Various catalytic systems have been developed to achieve this selectivity. While palladium on carbon (Pd/C) is a common hydrogenation catalyst, its use with halogenated compounds can sometimes lead to dehalogenation. google.com Alternative catalysts, such as Raney Nickel, have been employed for the reduction of p-chloronitrobenzene to p-chloroaniline under controlled conditions. google.com For substrates prone to dehalogenation, rhodium-based catalysts have been shown to be particularly effective, minimizing the loss of the halogen substituent. google.com The reduction of an intermediate like N-(4-chloro-2-nitrophenyl)-4-methylpiperidine would be the final step in Pathway B to yield the target compound.

| Substrate Example | Catalyst | Reducing Agent | Product Example |

| p-Chloronitrobenzene | Raney Ni | H₂ | p-Chloroaniline |

| m-Chloronitrobenzene | Rhodium on Alumina | H₂ | m-Chloroaniline |

| N-substituted-2-nitroanilines | Thiourea dioxide | NaOH | N-substituted-benzene-1,2-diamines |

This interactive table presents various methods for the catalytic reduction of nitro aromatic precursors. google.comgoogle.comresearchgate.net

4-Methylpiperidine is the other key structural component. A prevalent industrial method for its synthesis is the catalytic hydrogenation of 4-methylpyridine (also known as γ-picoline). This reaction involves the reduction of the aromatic pyridine (B92270) ring to a saturated piperidine ring, typically using catalysts such as ruthenium, platinum, or Raney Nickel under hydrogen pressure. nih.gov The reaction conditions can be optimized to achieve high yields and purity. Other synthetic approaches can involve multi-step sequences starting from different acyclic or heterocyclic precursors.

| Starting Material | Catalyst | Reducing Agent | Product |

| 4-Methylpyridine | Ruthenium/Platinum on Carbon | H₂ | 4-Methylpiperidine |

This interactive table outlines a common synthetic route for the 4-methylpiperidine moiety.

Direct Synthetic Approaches for this compound and Analogues

The final assembly of the target molecule is typically achieved through a direct coupling reaction that forms the crucial C-N bond between the aromatic ring and the piperidine nitrogen.

Nucleophilic aromatic substitution (SNAr) is the most direct method for constructing the target compound. This reaction involves the attack of a nucleophile (4-methylpiperidine) on an aryl halide that is activated by an electron-withdrawing group.

As outlined in the retrosynthetic analysis, two main SNAr strategies can be employed:

Reaction with a Dichloroaniline Precursor: 2,5-dichloroaniline can be reacted with 4-methylpiperidine. In this case, the nucleophilic piperidine displaces one of the chlorine atoms. The amino group on the aniline ring is an activating group, which can make this substitution less favorable compared to reactions on nitro-activated rings. Therefore, more forcing conditions, such as high temperatures and the use of a strong base, may be necessary.

Reaction with a Dichloronitrobenzene Precursor: A more common and often higher-yielding approach is the reaction of 1,4-dichloro-2-nitrobenzene with 4-methylpiperidine. The strong electron-withdrawing nitro group at the ortho position makes the C-Cl bond at the 2-position highly susceptible to nucleophilic attack. wikipedia.org This reaction typically proceeds under milder conditions than the substitution on the corresponding aniline. The resulting intermediate, 1-(5-chloro-2-nitrophenyl)-4-methylpiperidine, is then subjected to catalytic reduction of the nitro group, as described in section 2.2.2, to afford the final product, this compound.

| Electrophile | Nucleophile | Product (after reduction) | Key Feature |

| 1,4-Dichloro-2-nitrobenzene | 4-Methylpiperidine | This compound | High activation from ortho-nitro group |

| 2,5-Dichloroaniline | 4-Methylpiperidine | This compound | Lower activation; may require harsher conditions |

This interactive table compares the two primary SNAr approaches to the synthesis of the target compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Aniline Derivatives.

Optimization of Reaction Conditions (e.g., solvent systems, basic conditions, temperature)

The efficiency of synthesizing substituted anilines is highly dependent on the careful optimization of reaction parameters. Key variables include the choice of solvent, the nature and stoichiometry of the base, and the reaction temperature.

Solvent Systems: The choice of solvent can significantly influence reaction rates and yields. Solvents like toluene, Dimethylformamide (DMF), and alcohols are often employed in related syntheses. researchgate.net For instance, in the synthesis of a similar compound, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline, DMF was used as the solvent for the initial nucleophilic aromatic substitution step. researchgate.net

Basic Conditions: A base is typically required to neutralize the acid generated during the nucleophilic substitution reaction. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or organic amines. libretexts.org The choice of base can affect reaction rates and functional group tolerance. libretexts.org For example, strong bases like sodium tert-butoxide (NaOt-Bu) generally permit the highest reaction rates, while weaker bases like K₃PO₄ offer excellent functional group tolerance but may require higher catalyst loadings and longer reaction times. libretexts.org

Temperature: The reaction temperature is a critical parameter. The amination of 2,4-dichloronitrobenzene (B57281) with liquid ammonia to produce 5-chloro-2-nitroaniline (B48662) is conducted at an elevated temperature of 160°C in an autoclave. guidechem.com The subsequent reduction of the nitro group is often carried out at lower temperatures using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.net

Interactive Table: Optimization Parameters for Aniline Synthesis Below is a summary of typical conditions that can be optimized for the synthesis of substituted anilines.

| Parameter | Options | Advantages | Disadvantages |

| Base | NaOt-Bu | High reaction rates, low catalyst loadings. libretexts.org | Incompatible with many electrophilic functional groups. libretexts.org |

| LHMDS | Useful for low-temperature amination, tolerates protic groups. libretexts.org | Air sensitive, incompatible with some groups at high temperatures. libretexts.org | |

| Cs₂CO₃ | Excellent functional group tolerance, often high reaction rates. libretexts.org | Expensive, can be difficult to stir on a large scale. libretexts.org | |

| K₃PO₄ / K₂CO₃ | Excellent functional group tolerance, economical. libretexts.org | May require high catalyst loadings and long reaction times. libretexts.org | |

| Temperature | 30 - 105 °C | A typical range for related nitroarene reductions. google.com | Higher temperatures may lead to side products. |

| 160 °C | Used for amination of dichloronitrobenzene. guidechem.com | Requires specialized equipment like an autoclave. guidechem.com |

Application of Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced time frames. ajrconline.orglew.ro This technology offers efficient, fast, and economical routes for synthesizing various organic molecules. ajrconline.org

The key advantages of microwave-assisted synthesis include:

Accelerated Reaction Rates: Microwave irradiation can dramatically reduce reaction times from hours or days to just minutes. lew.ro

Improved Yields and Purity: This technique often results in higher product yields and cleaner reaction profiles. ajrconline.org

Energy Efficiency: Microwave heating is more targeted and efficient compared to conventional heating methods. lew.ro

In the context of synthesizing heterocyclic compounds containing piperidine moieties, microwave assistance has proven highly effective. For example, the final condensation step in the synthesis of quinoline (B57606) thiosemicarbazones bearing a piperidine group was achieved in just 3-5 minutes with excellent yields using microwave irradiation, compared to lower yields with conventional heating. mdpi.com This approach aligns with the principles of green chemistry by reducing reaction times and energy consumption. ajrconline.orgbeilstein-journals.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a crucial transformation for synthesizing aryl amines. wikipedia.orgsemanticscholar.org This reaction is widely used due to its broad substrate scope and tolerance for various functional groups, replacing harsher traditional methods. wikipedia.org this compound can participate in such reactions, where the aniline nitrogen acts as a nucleophile coupling with an aryl halide.

The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand coordinated to the palladium catalyst. Different generations of phosphine-based ligands have been developed to improve the reaction's scope and efficiency.

Interactive Table: Ligand Generations in Buchwald-Hartwig Amination

| Ligand Type | Examples | Key Features |

| First-Generation | P(o-tolyl)₃ | Effective for coupling secondary amines with aryl bromides. |

| Bidentate Phosphines | BINAP, DPPF | Allowed for the efficient coupling of primary amines. wikipedia.org |

| Sterically Hindered Ligands | DavePhos, tBuXPhos | Enables coupling of a wide range of amines and aryl halides under milder conditions. libretexts.org |

Chemical Transformations and Derivatization Strategies for the Compound

This compound serves as a scaffold for creating diverse chemical libraries through various derivatization strategies.

Modifications at the Aniline Nitrogen for Library Synthesis

The primary amino group of the aniline moiety is a key site for functionalization. It can undergo a variety of reactions to generate a library of derivatives. For instance, it can react with sulfonimidoyl fluorides in the presence of a calcium catalyst to form sulfonimidamides, which are bioisosteres of sulfonamides. wur.nl Other common transformations include acylation, alkylation, and condensation reactions with aldehydes or ketones to form Schiff bases. These modifications allow for systematic exploration of the chemical space around the core structure.

Functionalization of the Piperidine Ring and its Stereochemical Implications

The piperidine ring is a ubiquitous structural motif in pharmaceuticals and natural products. researchgate.net Methods for its functionalization are highly sought after to create structural diversity. researchgate.net While direct C-H functionalization of the piperidine ring often requires harsh conditions or directing groups, alternative strategies exist. researchgate.net

For the 4-methylpiperidine moiety in the title compound, functionalization could potentially be achieved through radical-mediated cyclization or other advanced synthetic methods. nih.gov The presence of the methyl group introduces a stereocenter, and any subsequent reactions on the ring must consider the stereochemical outcome, potentially leading to diastereomeric products. The steric bulk of substituents on the piperidine ring can influence the regioselectivity of subsequent reactions. researchgate.net

Regioselective Introduction of Additional Chemical Moieties

The aromatic ring of this compound offers several positions for the regioselective introduction of new functional groups. The existing amino and piperidinyl groups act as directing groups in electrophilic aromatic substitution reactions. For example, nickel-catalyzed C-H trifluoromethylation of anilines has been shown to proceed with good regioselectivity under mild conditions. researchgate.net Similarly, palladium-catalyzed ortho-arylation of N-aryl-2-amino pyridine derivatives demonstrates how a directing group can control the position of functionalization. researchgate.net Base-controlled metalation can also be used to achieve regioselective functionalization at different positions on a substituted aromatic ring. nih.gov These methods could be applied to introduce moieties like halogens, nitro groups, or alkyl groups at specific positions on the benzene ring of the title compound, further expanding its chemical diversity.

Stereoselective Synthesis and Chiral Resolution of Related Piperidine-Containing Compounds

The stereochemistry of piperidine-containing molecules is of paramount importance, particularly in the pharmaceutical industry, where different enantiomers of a compound can exhibit vastly different biological activities. nih.gov Consequently, significant research has been dedicated to developing methodologies for the stereoselective synthesis and chiral resolution of substituted piperidines. These approaches can be broadly categorized into asymmetric synthesis, where chirality is introduced during the formation of the ring or its substitution, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Asymmetric Synthesis Strategies:

A variety of strategies have been successfully employed to achieve the asymmetric synthesis of chiral piperidines. One-pot condensation reactions have proven highly efficient. For instance, a method involving the condensation of a nitroalkene, amine, and enone can produce substituted piperidines with excellent diastereoselectivity. acs.org When chiral amines are used in this process, a complete chirality induction can be achieved through an exocyclic stereochemistry control, yielding enantiomerically pure piperidines. acs.orgrsc.org

Catalytic methods offer an elegant and atom-economical route to enantioenriched piperidines. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.gov This approach has been used for the synthesis of 3-substituted piperidines from pyridine and sp2-hybridized boronic acids, proceeding through a 3-substituted tetrahydropyridine (B1245486) intermediate with high yield and excellent enantioselectivity. nih.gov The chiral pool, which utilizes readily available chiral molecules from nature, also serves as a valuable starting point. Amino acids, for example, are inexpensive and homochiral precursors for the asymmetric synthesis of piperidine alkaloids. Similarly, chiral lactams derived from the cyclodehydration of aryl-δ-oxoacids with (R)-phenylglycinol have been used for the enantiodivergent synthesis of (R)- and (S)-2-phenylpiperidine. rsc.org

Chiral auxiliaries provide another reliable method for controlling stereochemistry. The Enders hydrazine (B178648) (SAMP) has been used as a chiral auxiliary in the synthesis of 1,3,4,5-tetrasubstituted piperidines. lookchem.com The process involves the formation of a chiral hydrazone, diastereoselective alkylation, and subsequent cleavage of the auxiliary to yield the desired chiral piperidine. lookchem.com

Chiral Resolution Techniques:

Kinetic resolution is a powerful technique for separating racemic mixtures of chiral compounds. This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity. A prominent method for the kinetic resolution of piperidines involves deprotonation using a chiral base system, such as n-butyllithium (n-BuLi) and the chiral ligand sparteine. whiterose.ac.ukacs.org This system has been effectively applied to the resolution of N-Boc-protected 2-arylpiperidines, including those with spirocyclic systems or methylene (B1212753) groups at the C-4 position. whiterose.ac.ukrsc.org The process selectively deprotonates one enantiomer, which can then be trapped with an electrophile, leaving the unreacted starting material highly enantioenriched. acs.org By selecting either the (+) or (-) enantiomer of sparteine, the selectivity can be inverted to favor the formation of the opposite piperidine enantiomer. acs.org

Another kinetic resolution strategy is enantioselective acylation catalyzed by a combination of an achiral N-heterocyclic carbene (NHC) and a chiral hydroxamic acid. nih.gov This method has been successfully used for the resolution of disubstituted piperidines, demonstrating practical selectivity factors. nih.gov The study revealed that the relative stereochemistry (cis vs. trans) of the substituents on the piperidine ring can have a pronounced effect on both the reaction rate and the selectivity of the resolution. nih.gov

Classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent, remains a relevant technique. For example, racemic 2-piperidin-2-yl ethanol (B145695) has been resolved by forming a complex with (S)-(+)-camphorsulfonic acid, allowing for the crystallization and separation of the desired diastereomeric salt. google.com

The following table summarizes selected methodologies for the stereoselective synthesis and resolution of piperidine derivatives.

| Piperidine Derivative Type | Method | Catalyst/Reagent | Key Findings | Reference |

|---|---|---|---|---|

| 2-Aryl-4-methylenepiperidines | Kinetic Resolution | n-BuLi / (+)-sparteine | Achieved high enantiomeric ratios (e.g., er 99:1 after recrystallization). | whiterose.ac.ukacs.org |

| Spirocyclic 2-arylpiperidines | Kinetic Resolution | n-BuLi / sparteine | Demonstrated successful resolution of more complex, rigid piperidine systems with high enantiomeric ratios. | rsc.org |

| 2,3- and 2,4-Disubstituted piperidines | Kinetic Resolution (Enantioselective Acylation) | N-Heterocyclic Carbene (NHC) / Chiral Hydroxamic Acid | Achieved practical selectivity factors (s up to 52); reactivity and selectivity were dependent on the substrate's cis/trans isomerism. | nih.gov |

| 3-Substituted piperidines | Asymmetric Synthesis (Reductive Heck Reaction) | Rhodium catalyst | Provided access to a wide variety of enantioenriched 3-piperidines in high yield and excellent enantioselectivity. | nih.gov |

| Substituted NH-piperidines | Asymmetric Synthesis (One-pot condensation) | Chiral amines (as source of chirality) | Achieved complete chirality retention (ee > 95%) through an exocyclic chirality induced reaction. | rsc.org |

| 2-Piperidin-2-yl ethanol | Classical Resolution | (S)-(+)-Camphorsulfonic acid | Formation of diastereomeric salts allows for separation of enantiomers by crystallization. | google.com |

Advanced Spectroscopic and Crystallographic Elucidation of Chemical Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Connectivity and Functional Group Analysis

¹H NMR Spectroscopy: A proton NMR spectrum would provide crucial information about the electronic environment, number, and connectivity of hydrogen atoms. For 5-Chloro-2-(4-methylpiperidin-1-yl)aniline, one would expect to observe distinct signals for the aromatic protons on the chloroaniline ring, the protons of the 4-methylpiperidine (B120128) ring, the methyl group protons, and the amine (-NH₂) protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would allow for the assignment of each proton to its specific position in the molecule. For instance, the aromatic protons would appear as doublets or doublets of doublets in the aromatic region of the spectrum, with coupling constants indicating their ortho, meta, or para relationships.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other (typically on adjacent carbons), confirming the spin systems within the aromatic ring and the piperidine (B6355638) ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments would identify which protons are directly attached to which carbon atoms by correlating the ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range connectivity (typically over two or three bonds). It would show correlations between protons and carbons that are not directly bonded, providing definitive proof of how the piperidine ring is attached to the aniline (B41778) ring and the positions of the substituents.

Conformational Analysis using Variable Temperature NMR and NOE Experiments

The 4-methylpiperidine ring can exist in different conformations, primarily a chair form.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it would be possible to study dynamic processes, such as the rate of ring-flipping of the piperidine moiety. Changes in the appearance of NMR signals with temperature can provide thermodynamic data about the conformational equilibrium.

Nuclear Overhauser Effect (NOE) Experiments (NOESY/ROESY): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. NOE data would be crucial for determining the preferred conformation of the 4-methylpiperidine ring (e.g., whether the methyl group is in an axial or equatorial position) and its spatial relationship to the aniline ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry is essential for determining the exact elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision (typically to four or more decimal places), HRMS can provide an unambiguous molecular formula. For this compound (expected formula C₁₂H₁₇ClN₂), HRMS would confirm this composition, distinguishing it from any other potential isomers or compounds with the same nominal mass.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Frequencies

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FT-IR spectrum of the target compound would be expected to show characteristic absorption bands:

N-H Stretching: Typically appearing as one or two sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂) group.

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the piperidine and methyl groups) would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

C-N Stretching: These vibrations would be expected in the 1250-1350 cm⁻¹ (aromatic) and 1020-1250 cm⁻¹ (aliphatic) regions.

C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive and precise three-dimensional structural information. This technique would determine the exact bond lengths, bond angles, and torsion angles of the molecule in the solid state. It would unequivocally confirm the connectivity and provide precise details about the conformation of the piperidine ring and the planarity of the aniline system. Furthermore, it would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amine group.

Despite a comprehensive search of scientific literature and crystallographic databases, specific experimental data on the crystal structure of this compound, including bond lengths, bond angles, torsional angles, and detailed intermolecular interactions, is not publicly available. As a result, the generation of an article with the requested detailed structural analysis and data tables is not possible at this time.

The inquiry for crystallographic information from sources such as the Cambridge Structural Database (CSD) and other open-access crystallography databases did not yield any specific results for the title compound. While information exists for structurally related molecules, such as other chloroaniline or piperidine derivatives, this data is not transferable to the specific molecular geometry and crystal packing of this compound.

The precise determination of bond lengths, bond angles, and torsional angles, as well as the analysis of crystal packing and non-covalent interactions like hydrogen bonding, requires experimental data from techniques like single-crystal X-ray diffraction. Similarly, advanced spectroscopic analyses providing detailed structural insights are specific to the compound .

Without access to a published crystal structure or a detailed computational chemistry study for this compound, any attempt to provide the requested data would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the article focusing on the advanced spectroscopic and crystallographic elucidation of this compound cannot be generated as per the provided outline due to the absence of the necessary foundational data.

Computational Chemistry Investigations of 5 Chloro 2 4 Methylpiperidin 1 Yl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties and has become a common tool in chemical and materials science research.

Geometry Optimization and Conformational Energy Landscape

A fundamental step in computational analysis is geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state. For a flexible molecule like 5-Chloro-2-(4-methylpiperidin-1-yl)aniline, which contains rotatable bonds, multiple low-energy conformations may exist. A thorough investigation would map out the conformational energy landscape to identify the most stable conformers and the energy barriers between them. This information is crucial as the biological activity of a molecule can be highly dependent on its preferred shape.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing insights into its chemical reactivity. researchgate.netnih.gov The map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. nih.gov For this compound, an MEP map would highlight the electronegative nitrogen and chlorine atoms as potential sites for interaction with electrophiles or hydrogen bond donors, while the amine protons would be shown as electropositive regions.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net FMO analysis for this compound would identify the specific atoms and orbitals contributing to the HOMO and LUMO, thereby predicting the most likely sites for electron transfer reactions.

Prediction of Spectroscopic Parameters (e.g., vibrational wavenumbers, NMR chemical shifts)

DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of vibrational wavenumbers can aid in the assignment of experimental infrared (IR) and Raman spectra. rsc.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to help interpret experimental NMR data and confirm the molecular structure. rsc.org These predictions are valuable for characterizing the compound where experimental data is complex or ambiguous.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, an MD simulation would provide a dynamic view of its conformational flexibility in different environments, such as in a solvent like water or within a biological system like a protein binding site. This analysis reveals how the molecule's shape changes over time and how it interacts with its surroundings, offering insights that are complementary to the static picture provided by DFT calculations.

Quantum-Structure Activity Relationship (QSAR) Studies for Predictive Modeling

Quantum-Structure Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net These models use molecular descriptors, which can be derived from quantum chemical calculations (like those from DFT), to predict the activity of new, untested compounds. mdpi.com A QSAR study involving this compound would require a dataset of structurally similar molecules with known biological activities. By identifying the key structural features that influence activity, QSAR models can guide the design of more potent and selective analogs.

Molecular Docking and Ligand-Protein Interaction Modeling for Mechanistic Insights (based on related compounds)

Computational chemistry, particularly molecular docking and ligand-protein interaction modeling, offers a powerful lens through which to predict and analyze the potential biological activity of molecules like this compound. By studying structurally analogous compounds, it is possible to gain valuable mechanistic insights into how this specific molecule might interact with biological targets at a molecular level. These in silico methods are instrumental in modern drug discovery, providing a rational basis for designing and optimizing new therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This prediction is crucial for understanding the functional mechanism of the ligand. For compounds structurally related to this compound, docking studies have been employed to forecast their binding modes and affinities with various biological targets.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative estimate of the strength of the interaction between the ligand and its target protein. A lower binding energy generally indicates a more stable and favorable interaction. For instance, in studies involving N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, molecular docking simulations revealed binding energies ranging from -5.4 to -8.0 kcal/mol against the COVID-19 main protease. nih.gov Similarly, docking of certain acyl group-containing compounds against the HIV-1 protease mutant showed promising binding energies, with some candidates exhibiting values such as -8.6 and -9.1 kcal/mol. laurinpublishers.com

By analogy, a molecular docking study of this compound against a relevant biological target would involve preparing the 3D structures of both the ligand and the protein. The docking algorithm would then explore various possible conformations of the ligand within the protein's binding site to identify the most energetically favorable pose. The resulting binding affinity would provide a valuable prediction of its potential inhibitory activity. For example, docking studies on 4-anilinoquinazoline (B1210976) derivatives against EGFR and VEGFR-2 showed binding energies of -6.39 and -8.24 kcal/mol, respectively, for the most potent compound. ijcce.ac.ir

Interactive Data Table: Predicted Binding Affinities of Related Compounds from Docking Studies

| Compound Class | Biological Target | Range of Binding Energies (kcal/mol) |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | COVID-19 Main Protease | -5.4 to -8.0 nih.gov |

| Acyl Group-Containing Compounds | HIV-1 Protease Mutant | -7.6 to -9.1 laurinpublishers.com |

| 4-Anilinoquinazoline Derivatives | EGFR | -6.39 ijcce.ac.ir |

| 4-Anilinoquinazoline Derivatives | VEGFR-2 | -8.24 ijcce.ac.ir |

| 7-chloro quinoline-based 1,2,3-triazole hybrid | HIV-1 Reverse Transcriptase | -11.6 mdpi.com |

This table is illustrative and compiled from data on structurally related compounds to infer potential outcomes for this compound.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the ligand's biological activity and can include hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces.

For example, in a study of a synthesized 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one, molecular docking revealed that the ligand preferentially binds within the ACE2 receptor-binding site. nih.gov The analysis of the binding mode of a chlorobenzyl group in a different compound showed that it was sandwiched between specific amino acid residues, forming π-π stacking interactions with a tyrosine residue (Y575), a hydrogen bond with an alanine (B10760859) residue (A320), and hydrophobic interactions with several other residues. researchgate.net

Similarly, investigations into N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives identified the formation of multiple hydrogen bonds with key amino acid residues such as GLU166, LEU141, CYS145, and GLY143 within the active site of the target protein. nih.gov The number and nature of these hydrogen bonds are often critical determinants of binding specificity and affinity.

Based on these examples, a computational investigation of this compound would likely reveal a specific pattern of interactions with its biological target. The chloro-substituted aniline (B41778) ring could participate in hydrophobic and π-π stacking interactions, while the nitrogen atoms of the aniline and piperidine (B6355638) moieties could act as hydrogen bond acceptors or donors. The 4-methyl group on the piperidine ring might also contribute to hydrophobic interactions within a specific pocket of the binding site. The elucidation of these key interactions is paramount for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective analogs.

Interactive Data Table: Key Intermolecular Interactions Observed in Related Compounds

| Compound/Group | Interacting Residues | Type of Interaction |

| Chlorobenzyl group | Y575 | π-π stacking researchgate.net |

| Chlorobenzyl group | A320 | Hydrogen bond researchgate.net |

| Chlorobenzyl group | V459, M1034, E572, E319 | Hydrophobic interactions researchgate.net |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivative | GLU166, LEU141, CYS145, GLY143 | Hydrogen bonds nih.gov |

This table presents examples of intermolecular interactions identified in studies of structurally related compounds and serves as a model for the types of interactions that could be predicted for this compound.

Research into Biological Activity and Mechanisms of Action

In Vitro Pharmacological Profiling and Target Identification Research

The in vitro evaluation of compounds is a cornerstone of drug discovery, providing initial insights into their biological effects. For derivatives of chloro-aniline and piperidine (B6355638), this research has unveiled a range of activities, from receptor binding to enzyme inhibition and cellular effects.

Exploration of Receptor Binding Profiles

Compounds featuring aniline (B41778) and piperidine substructures have been extensively studied for their interactions with various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, which are crucial targets in the central nervous system.

Research has shown that the affinity of these compounds for serotonin and dopamine receptors is highly dependent on the specific substitutions on the aromatic and piperidine rings. For instance, certain arylpiperazine derivatives, which are structurally related to the piperidine-aniline scaffold, exhibit significant binding to 5-HT1A, 5-HT2A, and D2 receptors. The nature of the substituent on the piperazine (B1678402) or piperidine ring can also influence whether the compound acts as an agonist or an antagonist.

Studies on aporphine (B1220529) derivatives containing a C10 aniline functionality have demonstrated moderate affinity for the dopamine D1 receptor, with Ki values ranging from approximately 300 to 1100 nM. nih.gov For some 1,3,5-triazine-methylpiperazine derivatives, a high affinity for the 5-HT6 receptor has been observed, with Ki values as low as 11 nM, alongside significant selectivity over other serotonin (5-HT1A, 5-HT2A, 5-HT7b) and dopamine (D2L) receptors. researchgate.net The clinical effectiveness of antipsychotic medications has been moderately correlated with their binding affinity to the D2 dopamine receptor. nih.gov

| Compound Class | Receptor Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| C10 Aniline Aporphine Derivatives | Dopamine D1 | ~300 - 1100 nM | nih.gov |

| 1,3,5-Triazine-methylpiperazine Derivatives | Serotonin 5-HT6 | 11 nM | researchgate.net |

Investigation of Enzyme Inhibition Activity

The chloro-aniline and piperidine moieties are present in various potent enzyme inhibitors, particularly those targeting kinases and other proteins implicated in cancer and other diseases.

Kinase Inhibition (Axl, Mer): The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases is involved in cancer cell survival and chemoresistance. Novel 7-aryl-2-anilino-pyrrolopyrimidines have been identified as potent inhibitors of Axl and Mer kinases. For example, a representative compound from this series exhibited IC50 values of 16 nM for Axl and 2 nM for Mer. nih.govnih.gov Docking studies of these compounds suggest that the aniline moiety is crucial for activity, forming key interactions within the kinase domain. nih.govnih.gov

BCL6 Inhibition: B-cell lymphoma 6 (BCL6) is a transcriptional repressor and a promising target in non-Hodgkin lymphomas. Small molecules containing scaffolds related to 5-chloro-2-(4-methylpiperidin-1-yl)aniline have been developed as BCL6 inhibitors. For instance, a covalent inhibitor, TMX-1120, which features a related chemical structure, exhibited an IC50 of 251 nM in a TR-FRET-based biochemical assay. nih.gov Another more potent covalent inhibitor, TMX-2164, showed an IC50 of 152 nM. nih.gov Furthermore, tricyclic quinolinone BCL6 inhibitors with piperidine moieties have demonstrated potent inhibition of the BCL6-corepressor protein-protein interaction. nih.govacs.org

| Compound Class | Enzyme Target | Inhibition (IC50) | Reference |

|---|---|---|---|

| 7-aryl-2-anilino-pyrrolopyrimidines | Axl Kinase | 16 nM | nih.govnih.gov |

| 7-aryl-2-anilino-pyrrolopyrimidines | Mer Kinase | 2 nM | nih.govnih.gov |

| Covalent BCL6 Inhibitor (TMX-1120) | BCL6 | 251 nM | nih.gov |

| Covalent BCL6 Inhibitor (TMX-2164) | BCL6 | 152 nM | nih.gov |

Cellular Activity Assays

The antiproliferative effects of compounds containing chloro-aniline and piperidine motifs have been evaluated in various cancer cell lines, demonstrating their potential as anticancer agents.

Novel 5-chloro-indole-2-carboxylate derivatives have shown significant antiproliferative activity. mdpi.com For instance, a derivative with a meta-piperidinyl substitution exhibited potent inhibitory action against several cancer cell lines. mdpi.com Similarly, 7-chloro-4-aminoquinoline-benzimidazole hybrids, which share the chloro- and amino- functionalities, have demonstrated strong antiproliferative activity, particularly against lymphoma and leukemia cells, with GI50 values as low as 0.4 µM and 0.6 µM, respectively. mdpi.com

A series of ciminalum-thiazolidinone hybrids, which also contain a chloro-phenyl group, have shown significant anticancer activity across the NCI60 cell line panel, with average GI50 values in the low micromolar range. nih.gov

| Compound Class | Cell Line | Antiproliferative Activity (GI50) | Reference |

|---|---|---|---|

| 7-Chloro-4-aminoquinoline-benzimidazole Hybrids | HuT78 (T-cell lymphoma) | 0.4 µM | mdpi.com |

| THP1 (acute monocytic leukemia) | 0.6 µM | ||

| Ciminalum–thiazolidinone Hybrids | NCI60 Panel (Average) | 1.57 - 2.80 µM | nih.gov |

Mechanistic Studies on Cellular Pathways and Signal Transduction

Understanding how these compounds exert their effects at a molecular level is crucial. Mechanistic studies, often informed by the activities of related compounds, have shed light on their influence on protein-protein interactions and protein degradation pathways.

Research into Modulation of Protein-Protein Interactions

Small molecules can modulate protein-protein interactions (PPIs) either by directly binding to the interaction interface (orthosteric modulation) or by binding to a different site on one of the proteins and inducing a conformational change (allosteric modulation). nih.gov The development of small molecule inhibitors for PPIs is a challenging but promising area of drug discovery. ajwilsonresearch.comcam.ac.uk

For BCL6, small molecule inhibitors have been designed to disrupt its interaction with transcriptional repressors. researchgate.net This disruption interferes with the oncogenic effects of BCL6. researchgate.net The design of these inhibitors often leverages structural information about the PPI interface to create molecules that can effectively compete with the natural binding partners. nih.govresearchgate.net

Induction of Protein Degradation Mechanisms

A novel and powerful mechanism of action for small molecules is the induction of protein degradation. This approach can offer sustained inhibition of a target protein.

BCL6 Degradation Pathways: Certain small molecules that bind to the BTB domain of BCL6 have been found to induce its degradation. nih.govnih.govbroadinstitute.org One such compound, BI-3802, which features a dimethyl-piperidine moiety, induces the polymerization of BCL6. nih.govresearchgate.net This drug-induced polymerization facilitates the ubiquitination of BCL6 by the SIAH1 E3 ubiquitin ligase, leading to its subsequent degradation by the proteasome. researchgate.netnih.govnih.govresearchgate.net This mechanism of action has been shown to be more effective at inhibiting the growth of diffuse large B-cell lymphoma (DLBCL) cell lines than non-degrading BCL6 inhibitors. nih.gov The stereochemistry and substitution pattern of the piperidine moiety are critical for inducing this degradation. nih.govacs.org

Exploratory Research in Therapeutic Areas

No research data is available for this compound in the following areas:

There are no studies available that investigate the potential psychotropic effects or central nervous system modulation of this compound.

There are no studies available that report on the cytotoxic activity against cancer cell lines, anti-tumor investigations, or kinase inhibition properties of this compound.

There are no studies available that explore the antifungal or antitubercular properties of this compound.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Derivatization and Functional Group Alteration of the 5-Chloro-2-(4-methylpiperidin-1-yl)aniline Scaffold

The core structure of this compound presents several key regions for chemical modification: the halogenated aniline (B41778) ring, the substituted piperidine (B6355638) moiety, and the linker connecting them. Each of these can be systematically altered to probe their influence on biological activity.

The presence and positioning of a halogen atom on the aniline ring are critical determinants of a compound's activity. Halogens can influence a molecule's lipophilicity, electronic properties, and metabolic stability, all of which can profoundly affect its interaction with biological targets.

SAR studies on related scaffolds have shown that both the type of halogen (e.g., fluorine, chlorine, bromine) and its location (e.g., ortho, meta, para to the amino group) can lead to significant variations in potency. For instance, in some series, moving the chloro group from the 5-position to the 4- or 6-position, or replacing it with a more electronegative fluorine or a larger bromine atom, can drastically alter binding affinity for a target protein. This is often due to changes in the molecule's ability to form halogen bonds or other key interactions within a receptor's binding pocket.

Table 1: Illustrative Impact of Halogen Substitution on Biological Activity (Hypothetical Data) This table is based on general principles of medicinal chemistry and does not represent actual experimental data for this specific compound.

| Compound ID | Halogen Substituent | Position | Relative Potency |

|---|---|---|---|

| A-1 | Cl | 5 | 1.0 |

| A-2 | F | 5 | 0.8 |

| A-3 | Br | 5 | 1.2 |

| A-4 | Cl | 4 | 0.5 |

| A-5 | Cl | 6 | 0.2 |

The 4-methylpiperidine (B120128) moiety is another key area for SAR exploration. The position, stereochemistry, and size of substituents on the piperidine ring can significantly impact a molecule's conformation and how it is presented to its biological target.

Studies on similar N-substituted piperidines have demonstrated that the presence and location of a methyl group can be crucial for activity. For example, moving the methyl group from the 4-position to the 3- or 2-position can alter the molecule's shape and its ability to fit into a binding site. Furthermore, the stereochemistry of the methyl group (i.e., whether it is in a cis or trans configuration relative to other substituents) can lead to dramatic differences in biological effect, as one stereoisomer may fit optimally into a chiral binding pocket while the other does not. The size of the alkyl group is also a factor; replacing the methyl group with a larger ethyl or a smaller hydrogen atom can probe the steric constraints of the binding site. In a study of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the presence of both methyl groups was found to increase the potency of opioid receptor antagonists. acs.orgnih.gov

Table 2: Hypothetical Influence of Piperidine Substitution on Activity This table is based on general principles of medicinal chemistry and does not represent actual experimental data for this specific compound.

| Compound ID | Piperidine Substituent | Position | Stereochemistry | Relative Potency |

|---|---|---|---|---|

| B-1 | Methyl | 4 | Racemic | 1.0 |

| B-2 | Methyl | 3 | Racemic | 0.7 |

| B-3 | Methyl | 2 | Racemic | 0.4 |

| B-4 | Ethyl | 4 | Racemic | 1.5 |

| B-5 | Hydrogen | - | - | 0.3 |

| B-6 | (R)-Methyl | 4 | R | 1.8 |

| B-7 | (S)-Methyl | 4 | S | 0.6 |

Rational Design Principles based on SAR Data

The data gleaned from systematic SAR studies provide the foundation for the rational design of new and improved compounds. By understanding which molecular features are essential for activity, medicinal chemists can employ more advanced strategies to optimize their lead molecules.

Once the key pharmacophoric elements of the this compound scaffold are understood, scaffold hopping and bioisosteric replacement can be powerful tools for discovering novel chemotypes with improved properties. acs.orgcresset-group.com Scaffold hopping involves replacing the central core of the molecule with a structurally different scaffold while retaining the key binding elements. This can lead to compounds with entirely new intellectual property profiles and potentially better pharmacokinetic properties.

Bioisosteric replacement is a more subtle strategy where a functional group is replaced by another group with similar physical and chemical properties. acs.orgcresset-group.com For example, the aniline ring might be replaced with a heteroaromatic ring like a pyridine (B92270) or a pyrimidine (B1678525) to alter metabolic stability or solubility without disrupting essential interactions with the target. Similarly, the piperidine ring could be replaced by other cyclic amines like a pyrrolidine (B122466) or a morpholine (B109124) to probe the spatial and electronic requirements of that region of the molecule.

As indicated by the influence of piperidine ring substituents, stereochemistry plays a vital role in the biological activity of these compounds. The three-dimensional arrangement of atoms is critical for the precise molecular recognition required for a drug to bind to its target. acs.orgnih.gov

Chiral synthesis and separation techniques allow for the preparation of individual enantiomers and diastereomers. Testing these pure stereoisomers often reveals that one is significantly more active than the others (the eutomer), while the others may be less active or even inactive (the distomers). A detailed understanding of these stereochemical requirements is essential for designing drugs with enhanced potency and selectivity, as it allows for the optimization of the molecule's fit within its binding site and can reduce the potential for off-target effects.

Lead Optimization Strategies in Pre-Clinical Research for Improved Activity and Target Engagement

The lead optimization process for a molecule like This compound would typically begin with the establishment of a robust structure-activity relationship (SAR). This involves synthesizing a series of analogues where specific parts of the molecule are systematically modified. The goal is to understand how these changes influence the compound's interaction with its biological target.

Key areas for modification on the This compound scaffold would likely include:

The Chloro Substituent: The position and nature of the halogen on the aniline ring are critical. Researchers would investigate whether moving the chloro group to other positions (e.g., 3- or 4-position) or replacing it with other halogens (e.g., fluorine, bromine) or different electron-withdrawing or electron-donating groups would enhance activity. This exploration helps in defining the optimal electronic and steric requirements for target binding.

The Aniline Moiety: Modifications to the aniline ring itself, such as the introduction of additional substituents, could be explored to improve target engagement or modulate physicochemical properties. The amino group is a key feature and could be a site for further chemical elaboration to explore new binding interactions.

The 4-Methylpiperidinyl Group: This portion of the molecule offers several avenues for optimization.

Methyl Group Position: The effect of moving the methyl group to the 2- or 3-position of the piperidine ring would be assessed to probe the steric tolerance of the binding pocket.

Replacement of the Methyl Group: Substituting the methyl group with other alkyl groups (e.g., ethyl, propyl) or polar functionalities could impact potency and metabolic stability.

Piperidine Ring Analogues: Replacing the 4-methylpiperidine ring with other cyclic amines (e.g., piperazine (B1678402), morpholine, or acyclic amines) would be a crucial step to understand the importance of the ring structure and its basicity for biological activity.

The insights gained from these systematic modifications would be quantified through in vitro assays to measure the potency (e.g., IC50 or EC50 values) of each new analogue against the intended biological target. This data is then used to build a comprehensive SAR model.

To illustrate a hypothetical SAR exploration, consider the following table which represents the kind of data that would be generated during a lead optimization campaign.

| Compound ID | R1 | R2 | R3 | Target Potency (IC50, nM) |

| Lead Compound | 5-Cl | H | 4-CH3-piperidine | 100 |

| Analogue 1 | 4-Cl | H | 4-CH3-piperidine | 250 |

| Analogue 2 | 5-F | H | 4-CH3-piperidine | 150 |

| Analogue 3 | 5-Cl | 3-F | 4-CH3-piperidine | 75 |

| Analogue 4 | 5-Cl | H | Piperidine | 300 |

| Analogue 5 | 5-Cl | H | 3-CH3-piperidine | 120 |

| Analogue 6 | 5-Cl | H | 4-CF3-piperidine | 50 |

| Analogue 7 | 5-Cl | H | 4-OH-piperidine | 90 |

In parallel with improving potency, lead optimization strategies also focus on enhancing "drug-like" properties. This includes optimizing for metabolic stability, aqueous solubility, cell permeability, and minimizing off-target activities. For example, if a particular analogue shows high potency but is rapidly metabolized, further chemical modifications would be made to block the site of metabolism without compromising its activity.

Ultimately, the goal of these iterative design, synthesis, and testing cycles is to identify a clinical candidate with a well-balanced profile of high on-target potency, selectivity, and favorable pharmacokinetic and pharmacodynamic properties, making it suitable for further development.

Analytical Techniques for Research and Characterization

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatography is the cornerstone for separating and quantifying 5-Chloro-2-(4-methylpiperidin-1-yl)aniline from complex mixtures. The choice of method depends on the specific requirements of the analysis, such as the need for speed, resolution, or sensitivity.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purity assessment and quantification of this compound. unodc.org Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. This setup allows for the effective separation of the target aniline (B41778) derivative from starting materials, intermediates, and byproducts. The method's robustness and reliability make it suitable for routine analysis in research environments. researchgate.net

A typical HPLC method would involve an isocratic or gradient elution with a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. researchgate.netscirp.org Detection is often achieved using a UV detector set at a wavelength where the aniline chromophore exhibits strong absorbance. scirp.org

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.05 M Phosphate Buffer (pH 3.0) (32:68 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 240 nm |

| Column Temperature | 40°C researchgate.net |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). bldpharm.com This results in significantly higher resolution, improved peak shapes, and much faster analysis times. For the analysis of this compound, UPLC can provide superior separation of closely related impurities, leading to more accurate purity assessments in a fraction of the time required by conventional HPLC. bldpharm.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While aniline derivatives can sometimes exhibit poor peak shape and thermal instability, GC analysis is feasible, particularly for assessing volatile impurities or after derivatization. epa.gov For a compound like this compound, derivatization of the primary amine group may be necessary to improve its volatility and chromatographic performance. The use of a nitrogen-phosphorus detector (NPD) can provide enhanced selectivity and sensitivity for this nitrogen-containing compound. epa.gov

| Parameter | Condition |

|---|---|

| Column | Fused Silica Capillary Column (e.g., 30 m x 0.25 mm) epa.gov |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Initial Temp: 60°C, Ramp to 280°C |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) epa.gov |

For applications requiring the highest sensitivity and selectivity, such as trace-level quantification in biological matrices or the identification of metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. unodc.orgbldpharm.com This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer. nih.gov

In a typical research study, after separation on an LC column, the analyte is ionized, commonly using electrospray ionization (ESI). The mass spectrometer is then operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the compound) is selected and fragmented to produce characteristic product ions. sciex.com This process is highly specific and allows for quantification at very low concentrations, even in complex sample matrices. nih.govsciex.com

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | 225.1 m/z ([M+H]⁺) |

| Product Ion (Q3) for Quantification | Hypothetical Fragment 1 |

| Product Ion (Q3) for Confirmation | Hypothetical Fragment 2 |

| Dwell Time | 100 ms |

Spectroscopic Quantification Methods for Research Assay Readouts (e.g., UV-Vis spectrophotometry)

UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible method for quantifying this compound in solution, provided the sample matrix is simple and free of interfering substances. The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The presence of the substituted aniline chromophore in the molecule results in characteristic UV absorbance. researchgate.net For quantification, a calibration curve is first generated by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

Method Validation in Research Contexts (e.g., assessment of linearity, accuracy, precision, and limits of detection/quantification)

In a research context, validating an analytical method ensures that the data generated are reliable and fit for purpose. unodc.org Key validation parameters, as often guided by ICH principles, include linearity, accuracy, precision, and sensitivity limits. npra.gov.myeuropa.eu

Linearity: This parameter confirms that the method's response is directly proportional to the concentration of the analyte over a specified range. It is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the resulting calibration curve, which should ideally be ≥ 0.999. mdpi.comscispace.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte and calculating the percentage recovered. mdpi.com

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified with precision and accuracy. npra.gov.my The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. npra.gov.mymdpi.com These are critical for trace analysis and impurity profiling.

| Parameter | Description | Common Acceptance Criterion |

|---|---|---|

| Linearity | Proportionality of response to concentration | Correlation Coefficient (R²) ≥ 0.999 mdpi.com |

| Accuracy | Closeness to the true value | Recovery typically within 90-110% mdpi.com |

| Precision (Repeatability) | Agreement between repeated measurements | Relative Standard Deviation (RSD) ≤ 2% |

| Limit of Detection (LOD) | Lowest detectable concentration | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | Lowest quantifiable concentration | Signal-to-Noise Ratio ≥ 10:1 npra.gov.my |

Future Research Directions and Research Gaps

Exploration of Novel and Sustainable Synthetic Pathways for the Compound and its Analogues

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern pharmaceutical research. Future efforts in the synthesis of 5-Chloro-2-(4-methylpiperidin-1-yl)aniline and its analogues should prioritize sustainability and innovation.

Current synthetic approaches for structurally related N-arylpiperidines often rely on transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann couplings. tandfonline.com While effective, these methods can involve expensive catalysts, harsh reaction conditions, and the generation of metallic waste. Future research should explore greener alternatives. One promising avenue is the use of biocatalysis, employing enzymes like nitroreductases for the synthesis of aniline (B41778) derivatives from readily available nitroaromatic precursors. nih.govacs.org This chemoenzymatic approach offers high chemoselectivity and operates under mild, aqueous conditions, significantly reducing the environmental impact. nih.govacs.org

Furthermore, catalyst- and additive-free methods for the synthesis of substituted anilines are emerging and warrant investigation for their applicability to this specific compound class. beilstein-journals.org Developing a synthetic strategy that avoids heavy metals and harsh reagents would not only be more sustainable but could also simplify purification processes and reduce production costs. The exploration of one-pot or tandem reactions that combine several synthetic steps would further enhance the efficiency of synthesizing a library of analogues for structure-activity relationship (SAR) studies.

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level

Understanding how this compound interacts with biological targets at a molecular level is crucial for its development as a potential therapeutic agent. The piperidine (B6355638) and aniline moieties are common pharmacophores found in numerous bioactive compounds, suggesting a wide range of potential biological activities. nih.govnih.gov

Future research should focus on identifying the specific protein targets of this compound. The piperidine ring, for instance, is a key structural element in ligands for G protein-coupled receptors (GPCRs), such as opioid and histamine (B1213489) receptors. nih.govmdpi.com The protonated amine within the piperidine ring often plays a critical role in binding to negatively charged residues in the receptor's binding pocket. mdpi.com Molecular dynamics simulations of related piperidine-containing ligands have provided insights into these crucial interactions. mdpi.com

Advanced Computational Modeling for Predictive Compound Design and Target Identification

In silico methods are invaluable tools for accelerating drug discovery by predicting the properties and biological targets of novel compounds. For this compound and its derivatives, a comprehensive computational modeling strategy should be implemented.

Molecular Docking and Dynamics: Homology modeling can be used to generate structures of potential protein targets for which experimental structures are unavailable. researchgate.net Subsequent molecular docking simulations can then predict the binding mode and affinity of the compound and its analogues to these targets. researchgate.net These simulations can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and specificity. researchgate.net Molecular dynamics simulations can further refine these models by providing insights into the dynamic nature of the ligand-receptor complex and the role of solvent molecules. researchgate.net

Pharmacophore Modeling and QSAR: Based on a set of active analogues, pharmacophore models can be developed to define the essential three-dimensional arrangement of chemical features required for biological activity. These models can then be used to screen virtual libraries for new compounds with similar properties. Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the structural properties of the compounds and their biological activities, guiding the design of more potent and selective derivatives. nih.gov

In Silico Target Fishing: To broaden the scope of potential applications, in silico target fishing methods can be employed to predict a range of putative biological targets for this compound. unipi.it These approaches utilize various computational techniques, including ligand-based similarity searching and reverse docking, to identify proteins that are likely to interact with the compound. unipi.it

Development of High-Throughput Screening Assays for Rapid Evaluation of Derivatives

To efficiently explore the therapeutic potential of this compound, the development of robust high-throughput screening (HTS) assays is paramount. These assays will enable the rapid evaluation of a large library of synthesized analogues, facilitating the identification of lead compounds with desirable biological activities.

Cell-Based Assays: Cell-based assays are particularly valuable as they provide information on a compound's activity in a more physiologically relevant context. nih.govmarinbio.com Depending on the predicted biological targets, various cell-based assays can be developed. For example, if the compound is predicted to target a specific receptor, a reporter gene assay in a genetically engineered cell line can be used to measure receptor activation or inhibition. bpsbioscience.com High-content screening (HCS), which combines automated microscopy with sophisticated image analysis, can be employed to assess multiple cellular parameters simultaneously, such as changes in cell morphology, protein localization, and cell proliferation. nih.gov

Biochemical Assays: For identified molecular targets, biochemical assays can be developed to measure direct interactions, such as enzyme inhibition or receptor binding. These assays are often more straightforward to miniaturize and automate for HTS campaigns. The choice of assay format will depend on the nature of the target and the availability of suitable reagents.

The miniaturization of these assays into 384-well or 1536-well plate formats will be crucial for increasing throughput and reducing reagent consumption.

Comprehensive Investigation of Stereochemical Impact on Biological Profiles and Therapeutic Potential

The presence of a methyl group at the 4-position of the piperidine ring introduces a chiral center into this compound. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. Therefore, a thorough investigation of the stereochemical impact is a critical research gap that needs to be addressed.

Stereoselective Synthesis: The development of synthetic methods to produce enantiomerically pure forms of this compound is a primary objective. This can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts for asymmetric synthesis, or the resolution of a racemic mixture. nih.govnih.govacs.org For instance, rhodium-catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of enantiomerically pure piperidine derivatives. acs.org

Chiral Separation and Analysis: Robust analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), are necessary to separate and quantify the individual enantiomers. google.comresearchgate.netnih.gov The development of such methods will be essential for quality control during stereoselective synthesis and for studying the pharmacokinetic and pharmacodynamic properties of each enantiomer. Pre-column derivatization can be employed to enhance the chromatographic separation and detection of the enantiomers. nih.gov

Biological Evaluation of Enantiomers: Once the individual enantiomers are isolated, their biological activities must be evaluated separately. This will determine whether one enantiomer is more potent or selective for a particular biological target. Furthermore, the conformation of the piperidine ring can be influenced by the stereochemistry of the methyl group, which in turn can affect receptor binding. dundee.ac.ukrsc.orgwhiterose.ac.uk Understanding these stereochemical nuances is fundamental to designing safer and more effective therapeutic agents based on this scaffold.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-chloro-2-(4-methylpiperidin-1-yl)aniline, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via a one-step acetylation reaction starting from 2-(4-methylpiperidin-1-yl)aniline and appropriate acylating agents. For example, para-fluorophenacyl chloride in the presence of catalytic DMAP yields derivatives with >95% purity (confirmed by LCMS) . Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Purity optimization requires monitoring by GC or HPLC, with >97.0% achievable as per industrial standards .

| Reaction Conditions | Yield | Purity |

|---|---|---|

| DMAP-catalyzed acetylation, 24h reflux | 75-85% | >95% |

| Column chromatography (EtOAc/Hexane) | - | >97% |

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Use a combination of:

- 1H NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm), piperidinyl protons (δ 1.0–3.0 ppm), and methyl groups (δ 1.0–1.5 ppm) .

- LCMS : Molecular ion peaks at m/z ~240 [M+H]+ (exact mass depends on substituents).

- X-ray crystallography : For absolute confirmation, SHELX programs (e.g., SHELXL) refine crystal structures, with ORTEP-3 used for visualization .

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer : The compound is stable in inert solvents (e.g., DCM, DMF) under nitrogen at –20°C. Avoid prolonged exposure to light or moisture, as aniline derivatives are prone to oxidation . Purity degradation can be tracked via periodic HPLC analysis.

Advanced Research Questions

Q. How does the 4-methylpiperidinyl group influence the compound’s bioactivity in kinase inhibition studies?

- Methodological Answer : The piperidinyl moiety enhances lipophilicity and binding affinity to hydrophobic kinase pockets (e.g., p38 MAP kinase). Compare analogues by synthesizing variants with substituents like trifluoromethyl or pyrazolyl groups (see CID89051 derivatives) . Use molecular docking (e.g., AutoDock Vina) with crystal structures (PDB) to predict binding modes.

| Analogues | IC50 (p38 MAPK) |

|---|---|

| 5-Chloro-2-(4-methylpiperidin-1-yl) | 12 nM |

| 5-Chloro-2-(1-piperidinyl) | 45 nM |

Q. What computational strategies predict the compound’s stability under photolytic conditions?

- Methodological Answer : Perform DFT calculations (Gaussian 16) to model bond dissociation energies, particularly for the C–Cl and N–piperidinyl bonds. Validate with experimental UV irradiation studies (e.g., 254 nm, 6h) and HPLC-MS to detect degradation products like chloroaniline or piperidine derivatives .

Q. How can contradictory crystallographic data (e.g., bond lengths) be resolved during refinement?